molecular formula C14H17ClN2O2 B2904384 ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 52855-69-3

ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No.: B2904384
CAS No.: 52855-69-3
M. Wt: 280.75
InChI Key: YSQFZJHHRLGAFV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride (CAS: 52855-69-3) is a hydrochloride salt of an imidazole derivative. Its molecular formula is C₁₄H₁₇ClN₂O₂, with a molecular weight of 280.75 g/mol . The compound features a benzyl-substituted imidazole core linked to an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to the imidazole ring's role in biological interactions, such as hydrogen bonding and metal coordination .

Properties

IUPAC Name

ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQFZJHHRLGAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity . This coordination can inhibit enzyme activities or modulate receptor functions, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Key structural analogs differ in substituents on the imidazole ring, which influence physicochemical and biological properties.

Compound Name Substituents (Imidazole Ring) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride 1-benzyl, 2-acetate ethyl ester C₁₄H₁₇ClN₂O₂ 280.75 Hydrochloride salt enhances solubility; benzyl group increases lipophilicity
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate 2,5-diphenyl C₁₉H₁₈N₂O₂ 306.36 Bulkier phenyl groups may reduce solubility but improve binding affinity
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate 4-chlorophenyl, 2-phenyl C₁₉H₁₇ClN₂O₂ 340.81 Chlorine substituent enhances electronegativity, potentially boosting receptor interactions
Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate hydrochloride Benzimidazole core, thioacetate C₁₁H₁₃ClN₂O₂S 272.75 Sulfur atom increases polarizability; benzimidazole may alter π-π stacking


Key Observations :

  • Phenyl vs. Benzyl Groups : The benzyl group in the target compound provides a balance between lipophilicity and steric bulk compared to phenyl-substituted analogs, which may hinder solubility .
  • Halogen Effects : Chlorine or bromine substituents (e.g., in , Compounds C and D) enhance electronic effects but may reduce metabolic stability due to increased molecular weight .
  • Core Modifications : Replacing imidazole with benzimidazole () introduces a fused aromatic system, altering electronic properties and binding modes .

Ester Group Modifications

Variations in the ester group impact pharmacokinetics and stability.

Compound Name Ester Group Molecular Formula Key Features
This compound Ethyl ester C₁₄H₁₇ClN₂O₂ Ethyl group balances lipophilicity and hydrolysis resistance
Mthis compound Methyl ester C₁₃H₁₅ClN₂O₂ Smaller ester group may increase solubility but reduce metabolic stability
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate Hydroxyacetate C₁₄H₁₆N₂O₃ Hydroxyl group introduces polarity, potentially reducing cell permeability

Key Observations :

  • Ester Size : Methyl esters (e.g., ) are more polar than ethyl analogs, improving solubility but increasing susceptibility to enzymatic hydrolysis .
  • Functional Group Addition : Hydroxyacetate derivatives () introduce hydrogen-bonding capacity, which may enhance target binding but limit membrane penetration .

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolo-pyrimidines that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of approximately 404.46 g/mol. The structure features multiple functional groups that may enhance its bioactivity and solubility.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties. It has shown effectiveness against a range of bacterial strains such as:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and microbial resistance. Notably, it has shown promising results in inhibiting:

  • Topoisomerase II
  • Beta-lactamase

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy Study : Research published in Antimicrobial Agents and Chemotherapy showed that this compound effectively reduced bacterial load in infected mice models.

Synthesis Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the triazole ring.
  • Introduction of the pyridine and methoxy groups.
  • Final carboxamide formation through amide coupling reactions.

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ALacks methoxy groupsAnticancer properties
Compound BNitro substitutionAntimicrobial activity
Compound CChlorine substitutionEnhanced enzyme inhibition

This table illustrates how variations in structure can influence biological activity.

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